6-Oxaspiro[3.5]nonan-2-ol
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Overview
Description
6-Oxaspiro[3.5]nonan-2-ol is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol It is characterized by a spirocyclic structure, which includes an oxygen atom in the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[3.5]nonan-2-ol typically involves the aldolization of ketones with phenyl ester enolates. One common method includes the use of cyclohexanone and phenyl 2-methylpropanoate in the presence of butyllithium and tetrahydrofuran (THF) as solvents . The reaction is carried out under controlled temperatures, often involving cooling to -90°C using ethanol and liquid nitrogen baths .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the bulk synthesis generally follows similar routes as laboratory synthesis, with adjustments for scale and efficiency. Custom synthesis services are available for bulk manufacturing .
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[3.5]nonan-2-ol can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include butyllithium for aldolization, sodium hydroxide for neutralization, and diethyl ether for extraction . The reactions are often carried out under inert atmospheres, such as argon, to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
6-Oxaspiro[3.5]nonan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[3.5]nonan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Oxaspiro[3.5]nonan-6-ol: Similar in structure but differs in the position of the oxygen atom.
3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one: Contains additional methyl groups, affecting its reactivity and applications.
Uniqueness
6-Oxaspiro[3.5]nonan-2-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
6-oxaspiro[3.5]nonan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-4-8(5-7)2-1-3-10-6-8/h7,9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPWVKZXFSQHDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C2)O)COC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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